molecular formula C15H20FNO2S B4428662 N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(2-fluorophenyl)methanesulfonamide

N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(2-fluorophenyl)methanesulfonamide

Cat. No.: B4428662
M. Wt: 297.4 g/mol
InChI Key: QTKSGQDEYIMTHM-UHFFFAOYSA-N
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Description

N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(2-fluorophenyl)methanesulfonamide: is an organic compound that features a cyclohexene ring, a fluorophenyl group, and a methanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(2-fluorophenyl)methanesulfonamide typically involves multiple steps:

Industrial Production Methods: Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of cyclohexanone or other oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.

    Substitution: Halogenating agents or nitrating agents under controlled conditions.

Major Products:

    Oxidation: Cyclohexanone derivatives.

    Reduction: Amines.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block for synthesizing more complex molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as a bioactive compound, particularly in the context of enzyme inhibition.

Medicine:

  • Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

Industry:

  • Potential applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(2-fluorophenyl)methanesulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.

Comparison with Similar Compounds

Uniqueness: N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(2-fluorophenyl)methanesulfonamide is unique due to the combination of its structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-1-(2-fluorophenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO2S/c16-15-9-5-4-8-14(15)12-20(18,19)17-11-10-13-6-2-1-3-7-13/h4-6,8-9,17H,1-3,7,10-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTKSGQDEYIMTHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNS(=O)(=O)CC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(2-fluorophenyl)methanesulfonamide
Reactant of Route 2
N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(2-fluorophenyl)methanesulfonamide
Reactant of Route 3
Reactant of Route 3
N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(2-fluorophenyl)methanesulfonamide
Reactant of Route 4
Reactant of Route 4
N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(2-fluorophenyl)methanesulfonamide
Reactant of Route 5
N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(2-fluorophenyl)methanesulfonamide
Reactant of Route 6
N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(2-fluorophenyl)methanesulfonamide

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